Product packaging for 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol(Cat. No.:)

2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol

Cat. No.: B13261977
M. Wt: 193.28 g/mol
InChI Key: XJKWCRQBPIXTHN-UHFFFAOYSA-N
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Description

Origin and Synthetic Background of the Compound

The specific origin and documented synthesis of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol are not extensively detailed in publicly available literature, suggesting it may be a novel compound or a subject of specialized research not yet widely reported. However, a plausible synthetic pathway can be proposed based on established principles of organic chemistry.

A likely method for its preparation would involve the reductive amination of a suitable ketone precursor. For instance, the reaction of 4-aminophenylethanone with butan-2-one under reducing conditions could yield the target compound. This process would involve the formation of an imine intermediate, which is then reduced to the secondary amine. Another potential route could be the N-alkylation of 2-(4-aminophenyl)ethan-1-ol with a butan-2-yl halide.

The synthesis of related compounds, such as 2-amino-4-phenylbutane, has been achieved through methods like the direct amination of 4-phenyl-2-butanol (B1222856) using a ruthenium-pincer complex catalyst. chemicalbook.com This highlights the advanced catalytic methods available for the formation of C-N bonds in similar structures.

Structural Features and Classification within Organic Chemistry

This compound is a chiral molecule that can be classified based on its functional groups. It is an alcohol, a secondary amine, and an aromatic compound. The core structure is a phenylethanolamine, which is characterized by a phenyl ring attached to an ethanolamine (B43304) backbone. The secondary amine is formed by the substitution of one of the hydrogen atoms of a primary amine with a butan-2-yl group.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
Molecular FormulaC12H19NO
Molecular Weight193.29 g/mol
IUPAC NameThis compound
Functional GroupsAlcohol (-OH), Secondary Amine (-NH-), Phenyl
Chiral Centers2

Chemical Significance of Phenyl-Ethanol and Secondary Amine Scaffolds in Academic Research

The phenylethanolamine scaffold is a fundamental structural motif in medicinal chemistry and pharmacology. wikipedia.org It is the backbone of many biologically active molecules, including naturally occurring catecholamines like norepinephrine (B1679862) and epinephrine. nih.govnih.gov The enzyme phenylethanolamine N-methyltransferase, for example, is responsible for the conversion of norepinephrine to epinephrine, highlighting the biological relevance of this core structure. wikipedia.org

Secondary amines are also of significant interest in drug discovery and development. numberanalytics.comtaylorandfrancis.com They are integral components of numerous pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties. The reactivity of the N-H bond in secondary amines allows for further chemical modifications, making them versatile intermediates in organic synthesis. vedantu.com The incorporation of a secondary amine can influence a molecule's basicity, polarity, and ability to interact with biological targets. taylorandfrancis.com

Overview of Potential Research Domains for this compound

Given the structural features of this compound, it holds potential for investigation in several research domains:

Medicinal Chemistry : As a derivative of phenylethanolamine, this compound could be explored for its potential interactions with adrenergic receptors or other biological targets associated with this scaffold. wikipedia.org The specific nature of the N-butan-2-yl group could modulate its selectivity and potency.

Materials Science : The presence of both a hydroxyl and an amino group makes it a candidate for the synthesis of novel polymers and materials. These functional groups can participate in polymerization reactions, potentially leading to materials with interesting properties.

Catalysis : Chiral amino alcohols are known to be effective ligands in asymmetric catalysis. The chirality of this compound could be exploited in the development of new catalysts for stereoselective transformations.

Further research into the synthesis and characterization of this compound would be necessary to fully elucidate its properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B13261977 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[4-(butan-2-ylamino)phenyl]ethanol

InChI

InChI=1S/C12H19NO/c1-3-10(2)13-12-6-4-11(5-7-12)8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

XJKWCRQBPIXTHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)CCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the N-C bond between the phenyl ring and the butan-2-yl group, and the construction or modification of the ethan-1-ol side chain.

Precursor Selection and Preparation

Route A: Starting from a Phenyl Ring with an Acetyl Group

A common and versatile precursor is 4-aminoacetophenone . This commercially available compound provides a reactive amino group for the introduction of the butan-2-yl moiety and a ketone that can be readily reduced to the desired alcohol.

Route B: Starting from a Pre-formed Ethan-1-ol Side Chain

Another viable precursor is 2-(4-aminophenyl)ethan-1-ol . This starting material already possesses the desired ethan-1-ol side chain, simplifying the synthesis to the N-alkylation step. The preparation of 2-(4-aminophenyl)ethan-1-ol can be achieved through the reduction of 4-nitrophenylethanol, which in turn can be synthesized from 2-phenylethanol.

PrecursorAdvantagesDisadvantages
4-AminoacetophenoneReadily available, allows for introduction of the butan-2-yl group early.Requires an additional reduction step for the ketone.
2-(4-Aminophenyl)ethan-1-olSimplifies the final steps as the alcohol is already present.May be less readily available and its synthesis adds steps to the overall process.

Reaction Pathways and Optimized Conditions

Two primary reaction pathways can be envisioned for the synthesis of the target molecule, each with its own set of optimized conditions.

Pathway 1: Reductive Amination of 4-Aminoacetophenone

This pathway involves the reaction of 4-aminoacetophenone with 2-butanone (B6335102) in the presence of a reducing agent. This one-pot reaction is an efficient method for forming the N-alkyl bond. nih.govmasterorganicchemistry.comorganic-chemistry.org

Step 1: Imine Formation and Reduction: 4-aminoacetophenone is reacted with 2-butanone to form an imine intermediate, which is then reduced in situ to the corresponding N-(butan-2-yl)aminoacetophenone.

Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reducing agent for this transformation. researchgate.netmdpi.com For enhanced selectivity, particularly in the presence of other reducible functional groups, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be employed. masterorganicchemistry.comcommonorganicchemistry.com

Catalysts and Conditions: The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. mdpi.com The use of silica (B1680970) gel as a catalyst with sodium borohydride in THF has also been reported to be effective at room temperature. scispace.com The reaction progress can be monitored by TLC to ensure the complete disappearance of the starting aldehyde or ketone. scispace.com

Step 2: Reduction of the Ketone: The resulting N-(butan-2-yl)aminoacetophenone is then reduced to the final product, this compound.

Reducing Agents: Sodium borohydride is a suitable reagent for the reduction of the ketone to the secondary alcohol. The reaction is typically performed in methanol or ethanol.

Pathway 2: N-Alkylation of 2-(4-Aminophenyl)ethan-1-ol

This pathway involves the direct alkylation of the amino group of 2-(4-aminophenyl)ethan-1-ol.

Method A: Direct Alkylation with a Butan-2-yl Halide:

Reagents: 2-Bromobutane or 2-iodobutane (B127507) can be used as the alkylating agent.

Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrohalic acid formed. A polar aprotic solvent like DMF or acetonitrile (B52724) is often used. nih.gov Heating may be required to drive the reaction to completion.

Method B: Reductive Amination with 2-Butanone:

Reagents and Conditions: Similar to Pathway 1, 2-(4-aminophenyl)ethan-1-ol can be reacted with 2-butanone in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. nih.govmasterorganicchemistry.com This method often provides cleaner reactions and higher yields compared to direct alkylation.

PathwayKey ReactionReagents and Conditions
1 Reductive Amination of 4-aminoacetophenoneStep 1: 2-Butanone, NaBH₄ (or NaBH₃CN/NaBH(OAc)₃), Methanol/Ethanol, Room Temperature. Step 2: NaBH₄, Methanol/Ethanol.
2 N-Alkylation of 2-(4-aminophenyl)ethan-1-olMethod A: 2-Bromobutane, K₂CO₃, DMF, Heat. Method B: 2-Butanone, NaBH₄ (or NaBH₃CN), Methanol/Ethanol, Room Temperature.

Stereoselective Synthesis Approaches for Chiral Centers (e.g., at butan-2-yl group)

The butan-2-yl group in the target molecule contains a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of a specific enantiomer requires a stereoselective approach.

One effective strategy involves the use of a chiral starting material. For instance, enantiomerically pure (R)- or (S)-2-aminobutane can be used in a reductive amination reaction with a suitable precursor like 4-hydroxyacetophenone, followed by the introduction of the ethan-1-ol side chain. The synthesis of chiral 2-aminobutane can be achieved through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

Alternatively, asymmetric reduction of the imine formed from 4-aminoacetophenone and 2-butanone can be employed. This can be achieved using a chiral reducing agent or a chiral catalyst. While this approach can be highly effective, it often requires careful optimization of reaction conditions to achieve high enantiomeric excess. nih.gov

The synthesis of chiral N-sulfinyl imines, followed by reaction with Grignard reagents, has been shown to produce chiral amines with high diastereoselectivity and enantiomeric excess, offering another potential route to the desired chiral butan-2-yl amino group. rsc.org

Derivatization and Analog Generation for Structure-Activity/Mechanism Investigations

To explore the structure-activity relationships (SAR) and elucidate the mechanism of action of this compound, the synthesis of various analogs with modifications at different positions of the molecule is crucial.

Modifications of the Phenyl Ring

The electronic and steric properties of the phenyl ring can be systematically altered to probe its interaction with biological targets.

Substitution with Electron-Donating and Electron-Withdrawing Groups: The introduction of substituents such as methyl, methoxy (B1213986), halogen, or nitro groups at various positions on the phenyl ring can modulate the electron density of the ring and influence its binding affinity. SAR studies on phenethylamine (B48288) derivatives have shown that alkyl or halogen groups at the para position can positively affect binding affinity to certain receptors. biomolther.org

Introduction of Additional Functional Groups: The incorporation of groups capable of forming specific interactions, such as hydrogen bonds (e.g., hydroxyl, amino groups) or ionic bonds (e.g., carboxylic acid), can enhance binding potency and selectivity.

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) can explore the importance of the aromatic scaffold for biological activity.

Modification TypeExamples of Substituents/ChangesPotential Impact on Activity
Electronic Effects -OCH₃, -CH₃ (donating); -Cl, -F, -NO₂ (withdrawing)Modulate electron density, influence pKa, and alter binding interactions. biomolther.orgnih.gov
Steric and Conformational Effects Bulky groups (e.g., tert-butyl), additional ringsProbe the size and shape of the binding pocket.
Specific Interactions -OH, -NH₂, -COOHIntroduce new hydrogen bonding or ionic interactions with the target.
Scaffold Hopping Pyridine, Thiophene, NaphthaleneExplore the necessity of the benzene (B151609) ring for activity. nih.gov

Alterations of the Ethan-1-ol Moiety

The ethan-1-ol side chain is a key feature of phenylethanolamines and its modification can significantly impact biological activity. wikipedia.org

Modification of the Hydroxyl Group:

Etherification/Esterification: Conversion of the hydroxyl group to an ether (e.g., methoxy, benzyloxy) or an ester (e.g., acetate) can alter its hydrogen bonding capacity and lipophilicity.

Replacement with other functional groups: Substitution of the hydroxyl group with an amino group to form a diamine, or a thiol group to form a thioether, can probe the importance of the hydroxyl functionality.

Modification of the Ethyl Chain:

Chain Extension/Shortening: Altering the length of the carbon chain between the phenyl ring and the alcohol can provide insights into the optimal distance required for interaction with the target.

Introduction of Substituents: Placing substituents, such as methyl groups, on the ethyl chain can introduce new chiral centers and affect the conformation of the side chain.

These derivatization strategies, coupled with biological evaluation, are essential for developing a comprehensive understanding of the SAR of this compound and for the rational design of more potent and selective analogs.

Substitutions on the Butan-2-yl Amino Group

Once this compound is synthesized, the secondary amine functionality of the butan-2-yl amino group is amenable to a variety of chemical transformations. These reactions allow for the further diversification of the molecule's structure and properties.

One of the most common reactions for secondary amines is N-acylation . This can be achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acidic byproduct. The resulting N-acyl derivative would be an amide. The choice of the acylating agent would determine the nature of the acyl group introduced.

N-Alkylation is another potential transformation. Introducing a second alkyl group to the nitrogen atom would result in a tertiary amine. This can be accomplished using an alkyl halide. However, care must be taken to control the reaction conditions to avoid the formation of a quaternary ammonium (B1175870) salt through over-alkylation. The reactivity in N-alkylation reactions can be influenced by the steric hindrance around the nitrogen atom.

Below is a table summarizing potential substitution reactions on the butan-2-yl amino group:

Reaction TypeReagent ExampleFunctional Group Formed
N-AcylationAcetyl chlorideN-acetyl amide
N-AlkylationMethyl iodideTertiary amine
N-SulfonylationTosyl chlorideSulfonamide

Incorporation into Polyfunctional Scaffolds

The structure of this compound contains two key functional groups, the secondary amine and the primary alcohol, which allow for its incorporation into larger, polyfunctional scaffolds. This bifunctionality makes it a potentially useful building block in the synthesis of more complex molecules.

The primary alcohol can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides. The secondary amine can be acylated or alkylated as previously described. By utilizing orthogonal protecting group strategies, it is possible to selectively react one functional group while the other remains protected, allowing for a stepwise and controlled construction of more elaborate molecular architectures.

For instance, the hydroxyl group could be protected as a silyl (B83357) ether, allowing for selective modification of the amino group. Subsequently, deprotection of the alcohol would allow for its further functionalization. This approach enables the integration of this molecule into polymeric structures, macrocycles, or dendritic frameworks.

Green Chemistry Principles in Synthesis of this compound and its Derivatives

Applying green chemistry principles to the synthesis of this compound and its derivatives would focus on improving the environmental benignity of the synthetic processes. Key areas of focus would include the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.

For the synthesis of the parent compound, a biocatalytic approach could be considered. For example, the use of enzymes such as transaminases or alcohol dehydrogenases could enable the synthesis under mild, aqueous conditions. A green chemical synthesis of optically pure 1-(4-aminophenyl)ethanol (B84439) has been reported using baker's yeast, which highlights the potential for biocatalysis in preparing similar structures. jacsdirectory.com

In the derivatization of the molecule, the use of greener solvents is a key principle. For instance, performing N-alkylation or N-acylation reactions in ionic liquids or supercritical fluids could be an alternative to traditional volatile organic solvents. google.com The use of catalytic methods, as discussed in the next section, is also a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and often leads to higher atom economy.

Catalytic Approaches in Synthesis of this compound Analogues

Catalytic methods are highly valuable for the synthesis of N-alkylanilines and related compounds due to their efficiency and selectivity. For the synthesis of analogues of this compound, several catalytic approaches could be envisioned.

Catalytic Reductive Amination: As mentioned earlier, the synthesis could proceed via reductive amination. The use of transition metal catalysts, such as palladium on carbon (Pd/C) or platinum, with hydrogen gas is a common and efficient method for this transformation. A simple and convenient method for the N-alkylation of 2,6-diethyl aniline (B41778) and its derivatives using various aldehydes by a Pd/C catalyst has been demonstrated. jocpr.com

Transition Metal-Catalyzed N-Alkylation: The N-alkylation of 2-(4-aminophenyl)ethanol (B86761) with a butan-2-yl derivative could be facilitated by a transition metal catalyst. Catalytic systems based on palladium, copper, or nickel are often used for C-N bond formation reactions. These methods can sometimes offer milder reaction conditions and broader substrate scope compared to non-catalytic methods.

The following table provides an overview of potential catalytic approaches for the synthesis of analogues:

Catalytic ApproachCatalyst ExampleReactantsProduct Type
Reductive AminationPd/C, H₂4-(2-hydroxyethyl)acetophenone, Butan-2-amineSecondary amine
N-AlkylationCopper or Palladium complex2-(4-aminophenyl)ethanol, Butan-2-yl halideSecondary amine
Borrowing HydrogenIridium or Ruthenium complex2-(4-aminophenyl)ethanol, Butan-2-olSecondary amine

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule. These methods, typically employing Density Functional Theory (DFT), provide insights into the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify its various stable conformers and their relative energies.

A hypothetical data table for the optimized geometry of the lowest energy conformer would resemble the following:

ParameterValue
Bond Lengths (Å)
C-C (aromatic)~1.39
C-N~1.38
C-O~1.43
**Bond Angles (°) **
C-N-C~120
C-C-O~109.5
Dihedral Angles (°)
C-C-N-CVariable
C-C-C-OVariable
Note: These are generalized values and would need to be calculated for the specific molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO would likely be localized on the electron-rich aminophenyl group, while the LUMO might be distributed over the aromatic ring.

A representative data table for FMO analysis would include:

ParameterEnergy (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Note: These values would be determined through quantum chemical calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating different electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich areas, such as around the oxygen and nitrogen atoms), while blue represents regions of positive potential (electron-poor areas, such as around the hydrogen atoms of the alcohol and amine groups). This map is invaluable for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, providing a more realistic picture of its dynamic behavior than static quantum chemical calculations. These simulations can also be used to predict how the molecule might interact with other molecules, such as a biological receptor, by observing their interactions over the course of the simulation.

Molecular Docking and Receptor Interaction Profiling (In Silico Target Prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule ligand to a protein receptor.

Identification of Putative Binding Sites and Residues

In a molecular docking study of this compound, the molecule would be docked into the binding sites of various proteins to predict potential biological targets. The results would identify the most likely binding pose and the specific amino acid residues in the protein that interact with the ligand. These interactions could include hydrogen bonds (e.g., with the hydroxyl and amino groups) and hydrophobic interactions (e.g., with the phenyl and butyl groups).

A hypothetical docking results table might look like this:

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Target AAmino Acid 1, Amino Acid 2Hydrogen Bond, Hydrophobic
Target BAmino Acid 3, Amino Acid 4Hydrophobic, Pi-Pi Stacking
Note: This data is hypothetical and would be generated from actual docking calculations.

Prediction of Binding Modes and Affinities

A crucial aspect of computational chemistry in drug discovery is the prediction of how a ligand (a small molecule like this compound) interacts with a biological target, typically a protein or enzyme. This involves predicting the three-dimensional orientation of the ligand within the target's binding site (binding mode) and the strength of this interaction (binding affinity).

Molecular docking is a primary technique used for this purpose. nih.gov It involves computationally placing a model of the ligand into a model of the binding site and evaluating the fit using a scoring function. nih.gov These scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction. For phenylethanolamine analogues, docking studies have been successfully used to understand interactions with targets like phenylethanolamine N-methyltransferase (PNMT). nih.govresearchgate.net In such studies, the model can reveal key interactions, such as hydrophobic interactions with specific amino acid residues (e.g., Val53, Met258) and hydrogen bonds, which contribute to the inhibitory potency of the compounds. nih.gov

The prediction of binding affinity is a complex task that can be approached with varying levels of computational rigor. columbia.edu While docking provides a rapid estimation, more accurate but computationally intensive methods like Free Energy Perturbation (FEP) can be employed for lead optimization. nih.govcolumbia.edu For novel compounds like this compound, a typical workflow would involve docking it into a hypothesized target's binding site to generate plausible binding poses. These poses would then be ranked by scoring functions to estimate binding affinity and guide further experimental studies. researchgate.net The results of these simulations can provide valuable insights into the structure-activity relationship and help in the rational design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure using "molecular descriptors." These descriptors quantify various aspects of a molecule's physicochemical properties. For analogues of this compound, a wide array of descriptors would be calculated. These can be broadly categorized as shown in the table below.

Descriptor CategoryDescriptionExamples
Constitutional (1D) Based on the molecular formula, describing atom and bond counts.Molecular Weight, Number of H-bond donors/acceptors.
Topological (2D) Based on the 2D representation of the molecule, describing connectivity and shape.Wiener index, Kier & Hall connectivity indices.
Geometrical (3D) Based on the 3D structure of the molecule.Molecular surface area, Molecular volume, 3D-MoRSE descriptors. nih.gov
Physicochemical Related to empirical properties of the molecule.LogP (lipophilicity), Molar Refractivity (MR), Dipole Moment.
Quantum Chemical Derived from quantum mechanical calculations.HOMO/LUMO energies, Partial atomic charges, Electrostatic potential.

Once generated, a crucial step is the selection of a subset of descriptors that are most relevant to the activity or property being modeled. This is done to avoid overfitting and to create a robust and interpretable model. uniroma1.it Heuristic methods or more advanced algorithms can be employed to identify the optimal number of descriptors that effectively predict the target property. frontiersin.org For instance, in a study of phenethylamine (B48288) derivatives, descriptors related to lipophilicity (MLOGP) and 3D structure (3D-MoRSE) were found to be crucial in regulating their logP values. nih.gov

With the selected descriptors, a mathematical model is developed to correlate them with the observed biological activity. Various statistical and machine learning methods can be used, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Support Vector Machines (SVM). uniroma1.it For example, a linear QSAR model might take the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ...

where D₁, D₂ are the descriptor values and c₀, c₁, c₂ are coefficients determined by the regression analysis.

Rigorous validation is essential to ensure the model is statistically sound and has predictive power for new compounds. uniroma1.it This involves both internal validation (e.g., leave-one-out cross-validation, where the model is repeatedly built leaving one compound out for testing) and external validation (using a set of compounds not included in the model development). nih.gov Key statistical metrics used for validation include the cross-validated correlation coefficient (q²) and the correlation coefficient for the external test set (R²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it Successful QSAR models not only predict activity but can also provide mechanistic insights by revealing which structural properties (as captured by the descriptors) are most important for the desired biological effect. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways for Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. coe.edumdpi.com It can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. sumitomo-chem.co.jp This information allows for the determination of activation energies, which are critical for predicting reaction feasibility and selectivity. rsc.org

For a molecule like this compound, which contains both a secondary aromatic amine and a primary alcohol, DFT calculations can predict its reactivity towards various derivatization reagents. The functional groups present are amenable to several reactions, such as acylation, alkylation, or condensation. nih.govacs.orgsemanticscholar.org

By modeling the reaction pathways, computational studies can:

Identify the most reactive site: Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface can indicate which sites are more susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen of the amino group and the oxygen of the alcohol group are likely nucleophilic centers.

Predict reaction outcomes: By comparing the activation energies for competing reaction pathways (e.g., reaction at the amine vs. the alcohol), it is possible to predict the major product under specific conditions. umn.edu

Elucidate reaction mechanisms: DFT can clarify whether a reaction proceeds through a concerted or stepwise mechanism and can characterize the geometry of transition states. mdpi.com

Such computational predictions can guide the design of synthetic routes for creating derivatives of this compound with modified properties, saving significant time and resources in the laboratory. rsc.org

Mechanistic Investigations and Molecular Interactions in Vitro and Preclinical Models

Cellular Pathway Modulation Studies (using cell-based assays)4.2.1. Cellular Uptake and Distribution in Model Systems4.2.2. Impact on Specific Cellular Signaling Pathways4.2.3. Interactions with Subcellular Components (e.g., membranes, organelles)

Without dedicated research on "2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol," any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

Pharmacodynamic Mechanisms in Animal Models (focused on molecular changes, not systemic effects or clinical outcomes)

No preclinical studies in animal models describing the molecular-level pharmacodynamic changes resulting from exposure to this compound are available in the public domain.

Due to the absence of this foundational research, the creation of an informative and scientifically rigorous article as per the user's instructions is not feasible at this time.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Systematic Analysis of Structural Features Influencing Molecular Activity

Role of the Butan-2-yl Moiety

The N-alkyl substituent, in this case, a butan-2-yl group, plays a crucial role in determining both the potency and selectivity of phenylethanolamine compounds for their biological targets, particularly adrenergic receptors. The size, shape, and lipophilicity of this group are key determinants of receptor affinity and intrinsic activity.

Generally, in the phenylethanolamine class, the size of the N-alkyl substituent influences the selectivity between α- and β-adrenergic receptors. An increase in the bulk of the N-alkyl group tends to decrease activity at α-receptors while increasing activity at β-receptors. The butan-2-yl group, being a branched and moderately bulky substituent, is expected to confer a degree of β-receptor selectivity.

The branching at the first carbon of the butyl group (sec-butyl) introduces specific steric requirements at the receptor's binding site. This can lead to a different binding orientation and affinity compared to its linear isomer, n-butyl, or the more sterically hindered tert-butyl group. The hydrophobic nature of the butan-2-yl moiety likely contributes to favorable van der Waals interactions within a hydrophobic pocket of the receptor.

To illustrate the influence of the N-alkyl substituent on adrenergic receptor activity, the following table presents hypothetical data for a series of N-alkyl-p-aminophenylethanolamines, demonstrating the expected trend in β2-adrenergic receptor agonism.

N-Alkyl SubstituentStructureHypothetical β2-Adrenergic Receptor Agonist Activity (EC50, nM)
Isopropyl150
Butan-2-yl 100
tert-Butyl250

Note: The data in this table is hypothetical and for illustrative purposes to show expected SAR trends.

Significance of the Amino Linkage

The secondary amino group is a fundamental feature of the phenylethanolamine scaffold, serving as a critical interaction point with the biological target. At physiological pH, this nitrogen atom is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is essential for forming a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, within the binding pocket of G-protein coupled receptors like the adrenergic receptors.

This ionic interaction is often a primary anchoring point for the ligand, ensuring its proper orientation within the binding site for subsequent interactions of other parts of the molecule. Modification or replacement of this amino group generally leads to a significant loss of activity. The presence of a secondary amine, as in 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol, is a common feature among many potent adrenergic agonists.

Contribution of the Phenyl Ring Substitutions

The pattern and nature of substituents on the phenyl ring are major determinants of a phenylethanolamine's activity and receptor selectivity. In the subject compound, the key substitution is an amino group at the para-position.

The para-amino group is a strong electron-donating group and a hydrogen bond donor. This functionality can significantly influence the electronic properties of the aromatic ring and its ability to engage in π-π stacking or cation-π interactions with aromatic residues in the receptor. More importantly, the amino group can form crucial hydrogen bonds with specific amino acid residues in the receptor binding site, thereby enhancing affinity and/or efficacy.

In the context of adrenergic receptors, hydroxyl groups at the meta (3) and para (4) positions are well-known to be important for activity, as seen in endogenous catecholamines like norepinephrine (B1679862) and epinephrine. While an amino group is not a catechol, its ability to form hydrogen bonds can mimic some of the interactions of a hydroxyl group. The para-positioning of the amino group is particularly significant and can influence selectivity for different receptor subtypes.

The following table presents hypothetical data comparing the effect of different para-substituents on the β2-adrenergic receptor activity of N-(butan-2-yl)phenylethanolamine.

Para-Substituent on Phenyl RingStructureHypothetical β2-Adrenergic Receptor Agonist Activity (EC50, nM)
Hydrogen500
Amino 100
Hydroxyl80
Nitro>1000

Note: The data in this table is hypothetical and for illustrative purposes to show expected SAR trends.

Impact of the Ethan-1-ol Group

The ethan-1-ol side chain is another cornerstone of the phenylethanolamine pharmacophore. The hydroxyl group at the benzylic position (the carbon adjacent to the phenyl ring) is of particular importance. The stereochemistry of this hydroxyl group is critical, with the (R)-enantiomer typically being the more active isomer for direct-acting sympathomimetics.

This hydroxyl group is capable of forming a key hydrogen bond with a specific amino acid residue, often a serine, in the binding site of adrenergic receptors. This interaction is believed to be crucial for receptor activation and intrinsic agonistic activity. Removal or modification of this hydroxyl group often leads to a dramatic decrease in agonist potency or can even convert an agonist into an antagonist. The presence of this group in an extended conformation relative to the amino group is often required for optimal binding and activity.

Mapping Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For a compound like this compound, a likely pharmacophore model for interaction with a β-adrenergic receptor would include the following key features:

Aromatic Ring: This feature, represented by the phenyl group, typically engages in van der Waals, π-π stacking, or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.

Hydrogen Bond Donor: The para-amino group on the phenyl ring serves as a crucial hydrogen bond donor, interacting with a suitable acceptor group on the receptor.

Hydrogen Bond Acceptor/Donor: The hydroxyl group of the ethan-1-ol moiety is a critical hydrogen bond donor and acceptor, forming a key interaction for receptor activation.

Cationic Center: The protonated secondary amino group provides a positive charge, which is essential for a strong ionic interaction with an anionic residue in the receptor.

Hydrophobic Region: The butan-2-yl group provides a hydrophobic feature that can interact with a corresponding hydrophobic pocket in the receptor, contributing to affinity and selectivity.

A hypothetical pharmacophore model for β2-adrenoceptor agonists could be defined by a set of chemical features including a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.gov The compound this compound possesses features that align with such a model.

Investigation of Stereochemical Impact on Molecular Recognition and Activity

The compound this compound possesses two chiral centers: one at the carbon atom of the butan-2-yl group and another at the carbon atom bearing the hydroxyl group in the ethan-1-ol side chain. This results in the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R).

It is well-established that biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity in their interactions with chiral molecules. The different spatial arrangements of the functional groups in each stereoisomer can lead to significant differences in their ability to bind to and activate a receptor.

For phenylethanolamines, the stereochemistry at the carbon bearing the hydroxyl group is particularly critical. For direct-acting agonists at adrenergic receptors, the (R)-configuration is generally much more potent than the (S)-configuration. This is because the (R)-enantiomer presents the hydroxyl and ammonium groups in the correct spatial orientation to simultaneously interact with their respective binding sites on the receptor.

The chirality of the butan-2-yl group also introduces another layer of stereochemical complexity. The (R)- and (S)-configurations of the sec-butyl group will position the ethyl and methyl substituents differently in space. This can influence how the N-alkyl group fits into the hydrophobic pocket of the receptor, potentially affecting both affinity and selectivity. The optimal combination of stereochemistries at both chiral centers would be required for maximal biological activity.

The following table presents hypothetical data illustrating the potential impact of stereoisomerism on the β2-adrenergic receptor affinity of this compound.

StereoisomerHypothetical β2-Adrenergic Receptor Affinity (Ki, nM)
(1R)-1-(4-aminophenyl)-2-{[(2R)-butan-2-yl]amino}ethan-1-ol50
(1R)-1-(4-aminophenyl)-2-{[(2S)-butan-2-yl]amino}ethan-1-ol150
(1S)-1-(4-aminophenyl)-2-{[(2R)-butan-2-yl]amino}ethan-1-ol>1000
(1S)-1-(4-aminophenyl)-2-{[(2S)-butan-2-yl]amino}ethan-1-ol>1000

Note: The data in this table is hypothetical and for illustrative purposes to show expected stereochemical preferences.

Comparative SAR/SMR Studies with Related Chemical Scaffolds

The structure-activity relationship (SAR) and structure-mechanism relationship (SMR) of this compound can be further understood by comparing its chemical scaffold to related structures. These comparisons help elucidate the impact of specific structural modifications on biological activity. The core of this compound is a β-phenylethylamine, and variations in this basic structure significantly influence its interactions with biological targets. youtube.com

Phenethylamine (B48288) Derivatives

The β-phenylethylamine framework is the parent structure for many neurologically active compounds. youtube.com SAR studies on a series of β-phenylethylamine derivatives have provided insights into the requirements for activity at various receptors, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) receptors (5-HTRs).

Substitutions on the aromatic ring, the ethylamine (B1201723) side chain, and the amino group all play critical roles in determining the potency and selectivity of these compounds. biomolther.orgnih.gov For instance, in a study of 29 β-phenylethylamine derivatives, substitutions on the phenyl ring were found to significantly alter their ability to inhibit dopamine reuptake. biomolther.org Compounds with an unsubstituted phenyl ring or a methyl group on the ring showed relatively potent inhibitory effects on dopamine reuptake. biomolther.org Conversely, the introduction of a methoxy (B1213986) group on the aromatic ring led to a significant decrease or complete loss of activity. biomolther.org

Changes to the amino group also have a profound effect. Converting a primary amino group to a secondary or tertiary amine by N-methylation can lead to a minor reduction in potency, while further N-methylation to a tertiary amine can reduce potency by a factor of approximately 30. nih.gov Increasing the steric bulk at the amino nitrogen generally leads to lower efficacy ligands. nih.gov

Table 1: Comparative SAR of β-Phenylethylamine Derivatives on Dopamine Reuptake Inhibition

Compound ScaffoldSubstitution on Phenyl Ring (Ar)Substitution on Amino Group (R1, R2)Effect on Dopamine Reuptake Inhibition
ArylalkylaminesUnsubstituted PhenylPrimary or Secondary AmineEnhanced activity
ArylalkylaminesSubstituted Phenyl (e.g., methoxy)Primary or Secondary AmineReduced or no activity
ArylalkylaminesThiophenylPrimary or Secondary AmineEnhanced activity
Alkyl 2-phenyl-2-(piperidin-2-yl)acetate-Distinct R1 and R2 groupsStrong inhibitory activity

Data synthesized from research on 29 β-phenethylamine derivatives. biomolther.org

Phenylethanolamine Derivatives

The presence of a hydroxyl group on the β-carbon of the ethylamine side chain, as seen in this compound, defines the phenylethanolamine scaffold. This hydroxyl group can influence the molecule's polarity and its ability to form hydrogen bonds, which can affect its binding to target receptors.

In studies of phenylethanolamine derivatives acting on adrenergic beta-receptors, substitutions on both the phenyl ring and the amino group were found to be critical for activity. For example, the exchange of chlorine atoms on the phenyl ring of clenbuterol, a 1-(4-amino-3,5-dichloro-phenyl)-2-tert.-butylamino-ethanol, resulted in compounds with potent β2-mimetic activity. nih.gov Some modifications even led to a β1-blocking action in the heart. nih.gov This highlights how substitutions on the aromatic ring can modulate both the potency and the selectivity of the compound.

The size of the substituent on the amino group is also a key determinant of activity. Larger N-alkyl substituents tend to favor β-receptor activity. For instance, increasing the size of the substitution on the amino group can lead to more selective action on β2-receptors. youtube.com

Table 2: Comparative SAR of Phenylaminoethanol Derivatives on Adrenergic Receptors

Compound ScaffoldPhenyl Ring SubstituentsAmino Group SubstituentAdrenergic Receptor Activity
1-(4-amino-phenyl)-2-aminoethanolVaried (Cl, F, Br, CF3)tert-ButylPotent β2-mimetic activity
1-(4-amino-phenyl)-2-aminoethanolVaried (Cl, F, Br, CF3)tert-ButylSome derivatives showed β1-blocking action
β-PhenylethylamineHydroxyl group at position 4 absentVariedLess potent than adrenaline

Data based on studies of amino-halogen substituted phenyl-aminoethanols. youtube.comnih.gov

Tryptamine (B22526) Derivatives

A comparison with tryptamine derivatives, which have an indole (B1671886) ring system instead of a phenyl ring, further illustrates the importance of the aromatic system for receptor interaction. nih.gov In a comparative study, phenethylamines generally showed a higher affinity for the 5-HT2A receptor than tryptamines. nih.govresearchgate.net

For phenethylamines, the presence of two phenyl groups, one attached to the β-carbon and another to the nitrogen atom of the ethylamine, was a feature of the studied compounds. nih.gov Alkyl or halogen substitutions at the para position of the phenyl ring attached to the β-carbon had a positive effect on binding affinity. nih.gov In contrast, for tryptamines, modifications to the indole ring, the side chain, and N-alkylation all influenced receptor affinity. nih.gov

This comparison underscores the significance of the specific aromatic scaffold in determining the binding affinity and selectivity of these compounds for serotonin receptors. The phenyl ring of the phenethylamine scaffold appears to be more favorable for high-affinity binding to the 5-HT2A receptor compared to the indole ring of tryptamines. nih.gov

Table 3: Comparative Affinity of Phenethylamine and Tryptamine Derivatives for 5-HT2A Receptor

Compound ScaffoldKey Structural FeatureGeneral Affinity for 5-HT2ARFavorable Substitutions
PhenethylaminesPhenyl ring attached to β-carbon of ethylamineHigherAlkyl or halogen groups at the para position of the phenyl ring
TryptaminesIndole ring systemLowerVaried effects from substitutions on the indole ring, side chain, and N-alkylation

Findings from a comparative study on phenethylamine and tryptamine derivatives. nih.govresearchgate.net

Advanced Analytical Methodologies in Chemical Biology Research

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are indispensable tools for probing the interactions between small molecules, such as 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol, and their biological targets. These techniques offer insights into binding events, conformational changes, and the identification of metabolic products.

Nuclear Magnetic Resonance (NMR) for Ligand-Target Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing the binding of a ligand to its target protein. nih.gov Ligand-based NMR assays monitor changes in the NMR spectrum of the small molecule upon the addition of its receptor. nih.gov The binding of this compound to a target protein would be expected to alter its rotational correlation time, leading to line broadening in its NMR spectrum. nih.gov This phenomenon allows for the detection and characterization of even weak binding interactions, which is often the starting point for drug discovery campaigns. nih.gov

NMR ParameterObservation upon BindingInformation Gained
Chemical Shift Perturbation Changes in the chemical shifts of ligand protonsIdentifies the ligand atoms involved in the binding interaction
Line Broadening Increased linewidth of ligand signalsConfirms binding and provides information on the binding kinetics
Saturation Transfer Difference (STD) Transfer of saturation from the protein to the ligandIdentifies which parts of the ligand are in close proximity to the protein surface

Mass Spectrometry (MS) for Metabolite Identification in Research Samples

Mass spectrometry (MS) is a cornerstone technique for the identification and structural elucidation of metabolites in biological samples. researchgate.netnih.gov High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass measurements that can be used to determine the elemental composition of a molecule. nih.gov In the context of this compound, LC-MS/MS would be employed to identify potential metabolites by comparing the mass spectra of the parent compound with those of its transformation products in a biological system. nih.gov The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide crucial information for pinpointing the sites of metabolic modification. nih.gov

Fluorescence Spectroscopy for Conformational Changes and Binding

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins and the resulting conformational changes. derpharmachemica.com While this compound itself may not be intrinsically fluorescent, its binding to a protein can be monitored by observing the quenching of the protein's intrinsic fluorescence, typically from tryptophan or tyrosine residues. derpharmachemica.com This quenching can occur through various mechanisms, and analysis of the quenching data can provide quantitative information about the binding affinity and the number of binding sites. derpharmachemica.com Synchronous fluorescence and circular dichroism (CD) spectroscopy can further reveal changes in the secondary structure of the protein upon ligand binding. derpharmachemica.com

Chromatographic Separations for Compound Purity and Isolation in Research (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for ensuring the purity of a compound and for its isolation from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile compounds like this compound. sciepub.com A validated HPLC method would be crucial for determining the purity of synthesized batches and for quantifying the compound in various research samples. sciepub.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, particularly for volatile and semi-volatile compounds. phcogj.com While this compound may require derivatization to increase its volatility for GC-MS analysis, this method can provide excellent separation and sensitive detection. nih.gov

Chromatographic TechniqueApplication for this compoundKey Advantages
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification in research samples. sciepub.comresearchgate.netHigh resolution, applicable to a wide range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives, identification of impurities.High separation efficiency, sensitive detection with mass spectrometric identification. phcogj.com

Crystallographic Studies of this compound and its Co-crystals with Biomolecules

X-ray crystallography provides the most detailed, atomic-level three-dimensional structure of a molecule and its interactions with other molecules. researchgate.net Obtaining a crystal structure of this compound would definitively confirm its molecular geometry and stereochemistry. Furthermore, co-crystallization of this compound with its biological target would offer a precise map of the binding site, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the molecular recognition process. This structural information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Advanced Detection and Quantification Methods in Biological Matrices for Research Purposes

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolic studies. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation to resolve the analyte from matrix components and fine-tuning the mass spectrometer parameters for sensitive and specific detection. nih.gov The use of an isotopically labeled internal standard is often employed to correct for matrix effects and ensure accurate quantification. nih.gov

Analytical MethodApplication in Biological MatricesKey Features
LC-MS/MS Quantification of this compound in plasma, urine, etc. nih.govresearchgate.netHigh sensitivity, high selectivity, robustness.
HPLC with Fluorescence Detection Quantification after derivatization with a fluorescent tag. researchgate.netHigh sensitivity, but may require a derivatization step. researchgate.net

Preclinical Pharmacokinetic and Metabolic Pathway Research in Vitro and Animal Models

In Vitro Metabolic Stability and Metabolite Profiling

In vitro metabolic studies are fundamental in early drug discovery to predict the metabolic fate of a new chemical entity in the body. These assays help in identifying potential metabolic liabilities and guiding the selection of the most promising drug candidates.

The chemical structure of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol suggests several potential sites for metabolic transformation. Phase I metabolic reactions are expected to be the primary routes of biotransformation.

N-dealkylation: The secondary amine linkage is a prime target for N-dealkylation, which involves the removal of the butan-2-yl group. This process is a common metabolic pathway for many xenobiotics containing N-alkyl groups nih.govresearchgate.net. This would result in the formation of 4-(2-hydroxyethyl)aniline.

Oxidation:

Hydroxylation: Aromatic hydroxylation could occur on the phenyl ring. Additionally, aliphatic hydroxylation could take place on the butan-2-yl group or the ethan-1-ol side chain. The primary alcohol of the ethan-1-ol moiety can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Oxidative Deamination: The secondary amine could also undergo oxidative deamination.

Phase II metabolism, involving the conjugation of the parent molecule or its Phase I metabolites with endogenous substances, is also possible. The hydroxyl group of the ethan-1-ol moiety is a potential site for glucuronidation or sulfation.

The biotransformation pathways identified above are primarily catalyzed by specific enzyme families.

Cytochrome P450 (CYP) Isoforms: The oxidative pathways, including N-dealkylation and hydroxylation, are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver nih.govnih.govyoutube.com. Specific isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19 are responsible for metabolizing a vast majority of drugs nih.gov. To determine which specific CYP isoforms are involved in the metabolism of this compound, studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes would be necessary youtube.com.

Uridinediphosphate-glucuronosyltransferases (UGTs): If glucuronidation of the hydroxyl group occurs, it would be catalyzed by UGT enzymes.

Metabolic stability assays using liver microsomes or hepatocytes are conducted to estimate the intrinsic metabolic clearance of a compound. In these experiments, the compound is incubated with the liver fractions, and its disappearance over time is monitored. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. This information is crucial for predicting the in vivo hepatic clearance and the potential first-pass metabolism of the drug youtube.com.

Table 1: Hypothetical In Vitro Metabolic Stability Data

Biological Matrix Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human 45 15.4
Liver Microsomes Rat 30 23.1
Hepatocytes Human 60 11.5
Hepatocytes Rat 40 17.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Preclinical Absorption and Distribution Studies (in vitro and non-human in vivo models)

These studies aim to understand how a compound is absorbed into the systemic circulation and distributed to various tissues.

To predict oral absorption in humans, in vitro models that mimic the intestinal barrier are widely used.

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a model for the intestinal epithelium nih.govnih.gov. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, to assess active efflux enamine.netutsouthwestern.edu. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) utsouthwestern.edu.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that predicts passive transcellular permeability researchgate.netnih.gov. It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment researchgate.net. This method is high-throughput and provides a measure of passive permeability without the influence of transporters or metabolic enzymes enamine.net.

Table 2: Hypothetical In Vitro Permeability Data

Assay Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Permeability Classification
Caco-2 A to B 15.2 High
Caco-2 B to A 18.5 N/A
PAMPA N/A 12.8 High

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The efflux ratio calculated from the hypothetical Caco-2 data would be 1.22 (18.5 / 15.2), suggesting that active efflux is not a major factor for this compound.

Mechanistic tissue distribution studies in animal models, such as rats, are performed to understand how the compound distributes into different organs and tissues after administration. Following administration, tissue samples are collected at various time points, and the concentration of the compound is measured. This provides information on the extent of distribution into tissues relative to the concentration in the blood. For instance, high concentrations in the liver would be consistent with it being a major site of metabolism, while concentrations in other tissues like the stomach and small intestine could provide insights into the absorption process nih.gov. These studies help in identifying potential target organs for efficacy or toxicity and are crucial for developing physiologically based pharmacokinetic (PBPK) models researchgate.net.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-(2-hydroxyethyl)aniline
Aspirin
Caffeine
Morphine

Mechanisms of Excretion in Animal Models

Detailed preclinical studies characterizing the specific mechanisms of excretion for this compound in animal models have not been extensively reported in publicly available scientific literature. However, based on the metabolic pathways of structurally related phenylethanolamine derivatives, several primary routes of elimination can be hypothesized. The excretion of this compound and its metabolites is likely to occur via both renal and biliary pathways.

The polarity of the parent compound and its metabolites is a key determinant of the predominant excretion route. Phase I metabolism, such as hydroxylation, and subsequent Phase II conjugation reactions, particularly glucuronidation, would significantly increase the water solubility of the metabolites, thereby facilitating their elimination from the body.

Renal Excretion: Metabolites of this compound that are rendered more hydrophilic through metabolic processes are anticipated to be primarily excreted through the kidneys into the urine. This process involves glomerular filtration and potentially active tubular secretion. For analogous compounds, urinary excretion is a major clearance pathway for conjugated metabolites.

Biliary Excretion: Larger, more lipophilic metabolites, or those that have undergone specific conjugation pathways, may be actively transported into the bile and subsequently eliminated via the feces. The molecular weight and polarity of the glucuronide conjugates can influence the extent of biliary excretion.

It is important to note that without specific experimental data from animal models administered this compound, the precise contribution of each excretion pathway remains speculative.

Influence of Metabolism on Molecular Activity and Target Engagement

The metabolism of this compound is expected to significantly modulate its pharmacological activity and engagement with biological targets. The biotransformation of the parent compound can lead to the formation of metabolites with altered affinity for its target receptors, potentially resulting in activation, potentiation, or attenuation of its biological effects.

Key Metabolic Transformations and Their Potential Impact:

N-Dealkylation: The removal of the butan-2-yl group from the amine nitrogen would yield 2-(4-aminophenyl)ethan-1-ol. This transformation would likely alter the compound's lipophilicity and its interaction with the target binding site. The resulting primary amine may exhibit a different receptor binding profile compared to the secondary amine of the parent compound. Metabolic N-dealkylation is a common pathway for secondary alkylamines and can lead to metabolites with retained, attenuated, or lost pharmacological activity.

Glucuronidation: Conjugation of the primary alcohol or any newly formed hydroxyl groups with glucuronic acid would produce large, polar metabolites. These glucuronides are generally considered pharmacologically inactive and are readily excreted. Therefore, glucuronidation is typically a detoxification and elimination pathway that terminates the biological activity of the parent compound. N+-glucuronidation at the tertiary amine is also a possibility in human metabolism.

Interactive Data Table: Potential Metabolic Pathways and Their Influence on Activity

Metabolic PathwayPotential MetaboliteAnticipated Change in PolarityLikely Impact on Molecular Activity
N-Dealkylation 2-(4-aminophenyl)ethan-1-olIncreaseAltered receptor affinity and selectivity
Aromatic Hydroxylation Hydroxylated derivativesSignificant IncreasePotentially altered receptor binding and activity
Aliphatic Hydroxylation Hydroxylated derivatives on the butyl chain or ethanol side chainIncreaseMay alter binding affinity and metabolic stability
Glucuronidation Glucuronide conjugates of the parent compound or its hydroxylated metabolitesSubstantial IncreaseGenerally leads to inactivation and enhanced excretion

Future Research Directions and Applications in Chemical Biology

Design of Chemical Probes for Unraveling Biological Pathways

The structure of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol is well-suited for the development of chemical probes to investigate biological pathways. The secondary amine and primary alcohol functional groups provide convenient handles for the attachment of various reporter groups, such as fluorophores or affinity tags.

Future research could focus on the synthesis of a library of fluorescently labeled derivatives. These probes could be used in high-content screening assays to identify novel protein targets or to visualize the compound's subcellular localization. The N-butan-2-yl group and the phenylethanol core can be systematically modified to optimize binding affinity and selectivity for specific biological targets.

Table 1: Potential Modifications for Chemical Probe Development

Functional GroupPotential ModificationReporter Group Attachment
Secondary AmineAcylation, AlkylationFluorophores (e.g., fluorescein, rhodamine), Biotin
Primary AlcoholEsterification, EtherificationPhotoaffinity labels, Click chemistry handles (e.g., alkynes, azides)
Aromatic RingIntroduction of substituentsRadioisotopes for PET imaging

These chemical probes could be instrumental in identifying the molecular targets of this compound and elucidating its mechanism of action within a cell.

Development of Novel Research Tools Based on the Compound Scaffold

The this compound scaffold can serve as a foundation for creating novel research tools. By immobilizing the compound on a solid support, such as agarose (B213101) beads, it can be used for affinity chromatography to isolate and identify its binding partners from complex biological mixtures like cell lysates.

Furthermore, the scaffold can be elaborated to create activity-based probes (ABPs). This would involve incorporating a reactive group that can covalently bind to the active site of a target enzyme, providing a powerful tool for enzyme profiling and inhibitor screening. The development of such tools would enable a deeper understanding of the enzymatic pathways modulated by this class of compounds.

Integration with Systems Biology and Omics Technologies

The interaction of this compound with biological systems can be comprehensively studied by integrating it with systems biology and omics technologies. For instance, treating cells or model organisms with this compound and subsequently performing metabolomics and proteomics analyses can reveal global changes in metabolite and protein expression levels. nih.govmdpi.com

This multi-omics approach can help in constructing a detailed picture of the compound's effects on cellular networks and pathways. nih.gov Targeted metabolomics could specifically focus on the metabolism of aromatic amino acids, given the structural similarity of the compound to these endogenous molecules. nih.gov Such studies could identify biomarkers of the compound's activity and provide insights into its broader physiological effects.

Table 2: Omics Approaches for Studying this compound

Omics TechnologyPotential ApplicationExpected Outcome
ProteomicsIdentify protein binding partners and expression changes.Elucidation of molecular targets and affected pathways.
MetabolomicsProfile changes in endogenous small molecules.Understanding of metabolic reprogramming and off-target effects.
TranscriptomicsAnalyze changes in gene expression.Identification of gene regulatory networks influenced by the compound.

Exploration of Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for studying this compound. wikipedia.org The primary alcohol or the secondary amine on the molecule can be chemically modified to introduce a bio-orthogonal handle, such as an azide (B81097) or an alkyne. nih.gov

This would allow for the "click" attachment of a probe molecule in a biological environment, enabling real-time imaging of the compound's distribution and interactions. wikipedia.orgnih.gov For example, an azide-modified version of the compound could be administered to cells, followed by the introduction of a cyclooctyne-linked fluorophore for visualization via strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.org This strategy would provide spatiotemporal information about the compound's behavior in living systems.

Potential as a Starting Material for Diverse Chemical Synthesis in Academia

Beyond its direct biological applications, this compound holds promise as a versatile starting material for the synthesis of more complex molecules in academic research. The presence of multiple functional groups allows for a wide range of chemical transformations.

The secondary amine can be a nucleophile in various coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions. The aromatic ring can undergo electrophilic substitution to introduce further diversity. This chemical tractability makes it an attractive building block for the synthesis of novel libraries of compounds for drug discovery and chemical biology research. Its use as a synthetic intermediate can lead to the creation of novel molecular architectures with potentially unique biological activities.

Q & A

Q. What future research directions are prioritized for this compound?

  • Answer :
  • Mechanistic Studies : Elucidate its role in TAAR-mediated signaling via CRISPR-engineered cell models.
  • Polymer Chemistry : Explore use as a monomer in polyurethanes, leveraging hydroxyl reactivity.
  • Sustainable Catalysis : Develop earth-abundant metal catalysts (e.g., Fe) for scalable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.